molecular formula C24H19BrN2O5 B6133681 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid

4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid

Cat. No. B6133681
M. Wt: 495.3 g/mol
InChI Key: MPQSPLZHSSZNIC-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid, also known as BBABA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BBABA is a derivative of benzoic acid and is known for its unique structure that makes it an effective tool for research purposes.

Scientific Research Applications

4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective tool for the synthesis of new compounds, as well as for the study of biological systems. 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid has been used in the synthesis of various derivatives, such as hydrazones, Schiff bases, and pyrazoles, which have shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins in the body. 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase, which are involved in the regulation of various physiological processes in the body.
Biochemical and Physiological Effects:
4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid has been found to have various biochemical and physiological effects on the body. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, which make it an effective tool for the treatment of various diseases. 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid has also been found to have hepatoprotective and neuroprotective effects, which make it a potential candidate for the treatment of liver and neurological diseases.

Advantages and Limitations for Lab Experiments

4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid has several advantages as a tool for scientific research. It is a stable and easily synthesizable compound that can be easily purified using various techniques. 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid is also relatively inexpensive, making it accessible to researchers with limited resources. However, 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid also has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid. One potential direction is the study of its potential applications in the treatment of cancer. 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid has been shown to have cytotoxic effects on cancer cells, and further research may reveal its potential as a cancer treatment. Another potential direction is the study of its potential applications in the treatment of neurological diseases such as Alzheimer's disease. 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid has been found to have neuroprotective effects, and further research may reveal its potential as a treatment for neurological diseases. Additionally, the synthesis of new derivatives of 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid may lead to the discovery of new compounds with even greater potential for scientific research and medical applications.
Conclusion:
In conclusion, 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid is synthesized using a multi-step process, and it has been found to have various scientific research applications, such as the synthesis of new compounds and the study of biological systems. 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid has several advantages as a tool for scientific research, but it also has some limitations. Further research on 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid may reveal its potential as a treatment for various diseases and lead to the discovery of new compounds with even greater potential for scientific research and medical applications.

Synthesis Methods

4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid can be synthesized using a multi-step process that involves the reaction of 2-bromo-N-(4-methoxyphenyl)-3-oxo-3-phenylpropanamide with 4-aminobenzoic acid. The reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is purified using various techniques such as chromatography and recrystallization. The final product obtained is 4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid, which is a white crystalline solid with a melting point of 265-267°C.

properties

IUPAC Name

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O5/c1-32-18-12-6-15(7-13-18)14-21(27-22(28)19-4-2-3-5-20(19)25)23(29)26-17-10-8-16(9-11-17)24(30)31/h2-14H,1H3,(H,26,29)(H,27,28)(H,30,31)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQSPLZHSSZNIC-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)O)/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

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